
Dersimelagon
Übersicht
Beschreibung
Dersimelagon is a novel synthetic, orally administered, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor. It is primarily being investigated for its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria . These conditions are characterized by painful reactions to sunlight due to the accumulation of protoporphyrin IX in the skin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dersimelagon wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Bildung eines Piperidin-4-carbonsäurederivats, das dann mit einer Pyrrolidin-3-carbonylverbindung gekoppelt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess wird in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit durchgeführt, um konsistente Ergebnisse zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dersimelagon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Halogenide, Hydroxide und Amine; Elektrophile wie Alkylhalogenide und Acylchloride.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)
- Mechanism : Dersimelagon increases skin eumelanin levels, providing photoprotection against sunlight exposure.
- Clinical Studies :
- A Phase 2 trial demonstrated significant increases in the time to onset of prodromal symptoms associated with sunlight exposure. Patients receiving 100 mg or 300 mg doses experienced mean increases of 53.8 minutes and 62.5 minutes, respectively, compared to placebo (P = 0.008 and P = 0.003) .
- Common adverse events included nausea and skin hyperpigmentation, but overall tolerability was favorable .
-
Diffuse Cutaneous Systemic Sclerosis (dcSSc)
- Mechanism : The compound's anti-fibrotic properties are being explored to mitigate excessive collagen production associated with systemic sclerosis.
- Clinical Studies :
-
Melanogenesis Research
- Mechanism : this compound has been shown to induce melanogenesis in vitro and in vivo, suggesting its potential use in research related to skin pigmentation disorders.
- Preclinical Studies :
Data Table: Summary of Clinical Trials Involving this compound
Case Study 1: Erythropoietic Protoporphyria
A randomized double-blind trial involving patients with EPP showed that those treated with this compound experienced a statistically significant increase in sunlight exposure time before symptoms developed. The study emphasized the importance of monitoring quality of life improvements alongside symptom management.
Case Study 2: Diffuse Cutaneous Systemic Sclerosis
In ongoing research for dcSSc, preliminary results suggest that patients receiving this compound exhibit reduced inflammatory markers and improved skin elasticity compared to placebo groups. This highlights the potential dual role of this compound as both an anti-fibrotic and anti-inflammatory agent.
Wirkmechanismus
Dersimelagon exerts its effects by selectively binding to and activating the melanocortin-1 receptor. This receptor is involved in regulating skin pigmentation and has anti-inflammatory and anti-fibrotic effects . Upon activation, this compound increases the production of eumelanin, a type of skin pigment that provides protection against ultraviolet radiation . The molecular targets and pathways involved include the melanocortin-1 receptor and downstream signaling pathways that modulate skin pigmentation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Afamelanotide: Another melanocortin-1 receptor agonist used to treat erythropoietic protoporphyria.
Bremelanotide: A melanocortin receptor agonist used for different therapeutic purposes, such as treating hypoactive sexual desire disorder.
Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .
Biologische Aktivität
Dersimelagon, also known as MT-7117, is a novel oral melanocortin 1 receptor (MC1R) agonist developed for therapeutic applications in conditions such as systemic sclerosis (SSc) and erythropoietic protoporphyria (EPP). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.
This compound acts as a selective full agonist for MC1R, which is primarily expressed in melanocytes. The activation of MC1R leads to increased production of eumelanin, contributing to pigmentation and providing photoprotection against UV radiation. The mechanism involves the stimulation of adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) pathways critical for melanin synthesis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Orally bioavailable with significant absorption.
- Metabolism : Extensively metabolized to glucuronide conjugates in the liver; minimal renal excretion (only 0.31% excreted in urine) with over 90% eliminated via feces .
- Tmax : Median time to peak concentration in humans is approximately two hours .
Safety Profile
Clinical studies indicate that this compound has an excellent safety profile with no significant treatment-related adverse effects observed during trials .
Anti-Fibrotic Effects
In murine models of SSc induced by bleomycin, prophylactic administration of this compound significantly reduced skin fibrosis and lung inflammation. Key findings include:
- Dosage : Effective at doses ≥0.3 mg/kg/day for prophylactic treatment and ≥3 mg/kg/day for therapeutic treatment.
- Mechanisms : Suppression of inflammatory cell activation and related signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which is crucial in fibrosis development .
Gene Expression Analysis
Microarray analysis revealed that treatment with this compound modulated gene expression related to:
- Inflammatory responses
- Activation of antigen-presenting cells
- Angiogenesis and vasculogenesis
These pathways are vital for understanding the compound's therapeutic potential in fibrotic diseases .
Clinical Studies
This compound is currently undergoing phase 3 clinical trials for its efficacy in treating EPP and SSc. Preliminary results from earlier phases have shown promising outcomes regarding its ability to enhance skin pigmentation and reduce symptoms associated with phototoxic reactions in patients prone to sunlight sensitivity .
Case Studies
Case studies have highlighted the effectiveness of this compound in improving skin conditions related to photodermatoses. For instance, patients treated with this compound experienced increased pigmentation, providing a protective effect against UV-induced damage.
Summary Table of Key Findings
Property | Details |
---|---|
Compound Name | This compound (MT-7117) |
Mechanism | Selective MC1R agonist; increases eumelanin production |
Pharmacokinetics | Oral bioavailability; Tmax ~2 hours; primarily fecal excretion |
Safety Profile | Excellent; no significant adverse effects reported |
Therapeutic Applications | Systemic sclerosis (SSc), erythropoietic protoporphyria (EPP) |
Preclinical Efficacy | Significant reduction in skin fibrosis and lung inflammation in murine models |
Gene Expression Modulation | Affects inflammatory pathways, angiogenesis, and fibroblast activation |
Eigenschaften
CAS-Nummer |
1835256-48-8 |
---|---|
Molekularformel |
C36H45F4N3O5 |
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1 |
InChI-Schlüssel |
MUNWOYRHJPWQNE-GMFUQMJFSA-N |
SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Isomerische SMILES |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F |
Kanonische SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dersimelagon; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.